[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Overview
Description
- IUPAC Name : [4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine
- Molecular Formula : C<sub>13</sub>H<sub>19</sub>NO<sub>2</sub>
- Molecular Weight : 221.3 g/mol
- Physical Form : Oil
- Country of Origin : Ukraine
- Purity : 95%
- Storage Temperature : Room temperature (RT)
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular formula indicates that it contains a tetrahydro-2H-pyran ring and an amine group.
- The IUPAC name suggests that it is a derivative of tetrahydro-2H-pyran with a methanamine substituent.
Chemical Reactions Analysis
- No specific chemical reactions were found in the available information. Further research is required to understand its reactivity and potential reactions.
Scientific Research Applications
Antimicrobial Activities
- A study on quinoline derivatives carrying 1,2,3-triazole moiety, which includes compounds structurally similar to [4-(2-Methoxyphenyl)oxan-4-yl]methanamine, demonstrated moderate to very good antibacterial and antifungal activities. These compounds were synthesized starting from 4-methoxyaniline and evaluated against pathogenic strains, showing potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Chemosensor Applications
- Research has indicated that 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a compound related to [4-(2-Methoxyphenyl)oxan-4-yl]methanamine, is a highly selective chemosensor for silver ions. This compound showed significant fluorescent enhancement upon binding to silver ions, attributed to an increase in intramolecular charge transfer, indicating its potential use in metal ion detection (Tharmaraj, Devi, & Pitchumani, 2012).
Environmental Chemistry
- A study on the degradation products of benzophenone-3 in chlorinated seawater pools included analysis of compounds like oxybenzone, which has a methoxyphenyl component similar to [4-(2-Methoxyphenyl)oxan-4-yl]methanamine. This research highlighted the environmental impact and transformation products of certain organic compounds in marine environments (Manasfi et al., 2015).
Metabolic Studies
- In metabolic studies, compounds like 3-methoxytyramine, which bear resemblance to [4-(2-Methoxyphenyl)oxan-4-yl]methanamine, have been investigated for their role in neurotransmitter metabolism, offering insights into the neurological processes and potential therapeutic applications (Kilts et al., 1977).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
- Precautionary Statements : Various precautions related to handling, storage, and disposal are recommended. Please refer to the MSDS for detailed safety information.
Future Directions
- Research on this compound could focus on its potential applications, such as pharmaceuticals or materials science.
- Investigate its reactivity and potential derivatives for specific purposes.
properties
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFLGKUJCGDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586435 | |
Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
CAS RN |
927998-28-5 | |
Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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